4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
4,5-dihydrobenzo[g]indazol-2-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-8-15(9-7-13)19(22)21-12-16-11-10-14-4-2-3-5-17(14)18(16)20-21/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCOKHBPNCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C3CCC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of viral particles. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The 4-methylphenyl group at position C6 of the dihydrobenzoindazole core is critical for biological activity. Key findings from analogs include:
Table 1: Comparison of Substituent Effects on Glucose Uptake
- Key Insight : The 4-methylphenyl group at C6 enhances glucose uptake stimulation by ~2.0-fold at 10 μM in L6 skeletal muscle cells, outperforming phenyl or dichlorophenyl analogs. Oxidation of the methylthio group to methylsulfonyl (6a, 6b) abolishes activity, suggesting electron-donating groups are favorable .
Structural Analogues with Different Cores
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure: Pyridazinone core with a 4-methylphenyl substituent.
- Bioactivity : Exhibits anti-inflammatory effects (IC50 = 11.6 μM against LPS-induced macrophage inflammation) but lacks antihyperglycemic activity .
Benzoimidazoazepine Derivative (CAS 195531-22-7)
- Structure: Benzoimidazoazepine core linked to a 4-aminophenyl methanone.
- Bioactivity: Not reported for glucose uptake but structurally distinct due to the azepine ring and amino group .
- Comparison : The extended heterocyclic system may improve solubility but alters binding interactions compared to the compact indazole core.
4,4'-Dimethylbenzophenone
Mechanistic Insights
The antihyperglycemic activity of the target compound is attributed to:
Core Rigidity : The dihydrobenzoindazole system provides a planar structure for optimal receptor binding.
Substituent Effects : The 4-methylphenyl group enhances hydrophobic interactions with insulin-responsive tissues, while methylthio groups stabilize electron density.
Tissue Specificity : Demonstrated efficacy in both skeletal muscle (L6 cells) and hepatic (HepG2) cells, comparable to metformin .
Biological Activity
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone is a heterocyclic compound belonging to the indazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the cyclization of appropriate precursors. A common method includes reacting 2-nitrobenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized to yield the indazole core.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, one study highlighted that certain analogues displayed growth inhibition against MDA-MB-231 (IC50 values ranging from 2.43 to 7.84 μM) and HepG2 cells (IC50 values from 4.98 to 14.65 μM) .
Table 1: Cytotoxicity of Selected Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | LLC-PK1 | >20 |
These compounds also demonstrated the ability to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of microbial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
Case Studies
One notable case study involved the evaluation of a series of synthesized indazole derivatives for their efficacy as anti-hyperglycemic agents. Among these, a specific derivative showed a two-fold stimulation in glucose uptake at a concentration of 10 μM in vitro, indicating potential for managing diabetes-related conditions .
Molecular Modeling Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level. For instance, some derivatives were found to bind effectively at the colchicine-binding site on tubulin, suggesting a mechanism for their anticancer activity through microtubule destabilization .
Q & A
Q. What are the established synthetic routes for 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indazole core followed by coupling with a substituted benzophenone. A general approach includes:
- Step 1 : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in ethanol or toluene, often catalyzed by acetic acid (e.g., 5 drops glacial acetic acid per 0.001 mol substrate) .
- Step 2 : Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-methylphenyl group. Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions .
- Key Conditions :
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and validate H-atom positions. SHELXL’s robust constraints (e.g., ISOR, DELU) mitigate data inconsistencies .
- Visualization : ORTEP-3 or WinGX for anisotropic displacement ellipsoid plots and packing diagrams .
Q. What spectroscopic techniques are most effective for characterizing purity and functional groups?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbons (δ 190–210 ppm). Use deuterated DMSO for solubility .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm) and NH/OH groups (broad peaks ~3200 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: calc. 301.1341) .
Advanced Research Questions
Q. How can conflicting crystallographic data between polymorphs be systematically analyzed?
- Methodological Answer :
- Data Comparison : Use PLATON’s ADDSYM to detect missed symmetry in polymorphs .
- Refinement Strategies : Apply TWIN commands in SHELXL for twinned crystals. For example, refine HKLF5 data with BASF parameters to account for overlapping reflections .
- Case Study : A polymorph with space group P2/c vs. C2/c may show R discrepancies >5%. Re-refinement with hydrogen-bonding restraints (e.g., DFIX) improves agreement .
Q. What computational approaches predict bioactivity and binding mechanisms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Imidazole and ketone moieties often bind catalytic lysines or aspartates .
- MD Simulations : GROMACS-based simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- QSAR Models : Train models with descriptors like LogP (calculated ~3.5) and polar surface area (~70 Å) to predict antimicrobial IC .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric induction in cyclization steps (e.g., 90% ee achieved with 10 mol% catalyst) .
- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane:IPA 80:20) resolves enantiomers. Monitor purity via CD spectroscopy .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate desired enantiomer .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- NMR Shift Deviations : Compare computed (GIAO-DFT/B3LYP/6-311+G(d,p)) vs. experimental shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- IR Band Splitting : Dynamic effects (e.g., keto-enol tautomerism) may split carbonyl bands. Use variable-temperature IR to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
